N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide
Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.11100700 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis
A study by Zhang Qun-feng et al. (2008) discusses the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production. This process utilizes a novel Pd / C catalyst developed by the group, demonstrating high activity, selectivity, and stability in methanol and water, achieving a selectivity of 99.3% (Zhang Qun-feng, 2008).
Molecular Structure and Solvatochromism
Krivoruchka et al. (2004) explored the solvatochromism of heteroaromatic compounds, specifically studying the effect of bifurcate hydrogen bond on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide in solution. Their research reveals how the equilibrium position of the molecule is influenced by temperature, phase state, and medium's protophilic properties, providing insights into molecular interactions in different environments (Krivoruchka et al., 2004).
Comparative Metabolism Studies
Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicological effects of these compounds, providing a foundation for safer agricultural practices (Coleman et al., 2000).
Photoreactivity and Drug Studies
Watanabe et al. (2015) investigated the photoreactions of flutamide, an anti-cancer drug, in different solvents, highlighting the drug's behavior under UV light exposure. Such studies are vital for understanding drug stability and potential phototoxicity, contributing to the development of safer pharmaceutical compounds (Watanabe et al., 2015).
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-5-12(6-4-11)9-16(19)17-14-8-7-13(22-2)10-15(14)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYSOPCBZBOJHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217017 | |
Record name | N-(4-Methoxy-2-nitrophenyl)-4-methylbenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
599162-31-9 | |
Record name | N-(4-Methoxy-2-nitrophenyl)-4-methylbenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599162-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxy-2-nitrophenyl)-4-methylbenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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